molecular formula C10H5F B2906525 1,3-Diethynyl-5-fluorobenzene CAS No. 219633-74-6

1,3-Diethynyl-5-fluorobenzene

Cat. No.: B2906525
CAS No.: 219633-74-6
M. Wt: 144.148
InChI Key: RIJCKPSMDCFKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diethynyl-5-fluorobenzene is a chemical compound with the formula C₁₀H₅F . It has a molecular weight of 144.145 g/mol . The CAS Number for this compound is 219633-74-6 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H5F/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 144.15 . It should be stored at 2-8°C .

Scientific Research Applications

Photophysics and Material Science

1,3-Diethynyl-5-fluorobenzene derivatives exhibit unique photophysical properties due to their molecular structure. The crystal structure of certain derivatives, such as 1,4-bis(2-hydroxy-2-methyl-3-butynyl)-2-fluorobenzene, shows complex hydrogen bonding, resulting in the formation of cofacial trimers, dimers, and monomers within the same unit cell. This rich packing structure and the resultant photophysics have been extensively studied, revealing insights into the effects of chromophore aggregation and planarization on the material's photophysical properties. These studies have implications for the development of new materials with specific optical properties (Levitus et al., 2001).

Molecular Electronics and Sensor Technology

This compound and its derivatives have been explored for applications in molecular electronics and sensor technology. For instance, oligonucleotides containing nucleotide analogs with ethynylfluorobenzene as a nucleobase surrogate have been synthesized, showing unique melting behaviors and potential for advanced biochemical applications (Griesang & Richert, 2002). Additionally, conjugated polymers synthesized from diethynylbenzene derivatives have been shown to act as highly selective and sensitive fluorescent sensors for mercury ions in water, highlighting their potential in environmental monitoring and safety applications (Li et al., 2010).

Organic Synthesis and Catalysis

The unique chemical structure of this compound and its derivatives makes them valuable in organic synthesis and catalysis. For example, the synthesis and characterization of various di- and trifluorobenzenes in reactions with different reagents have been extensively studied, revealing insights into mechanisms of aromatic nucleophilic substitution and opportunities for the synthesis of novel organic compounds with specific properties (Goryunov et al., 2010).

Crystal Structure Prediction

The crystal structure of this compound derivatives has also been the subject of computational studies aimed at predicting molecular crystal structures. These studies provide fundamental insights into molecular interactions and the principles governing the self-assembly of organic molecules, which are crucial for the rational design of materials with tailored properties (Misquitta et al., 2008).

Chemical Sensing and Environmental Applications

This compound derivatives have been explored for chemical sensing and environmental applications. The degradation pathways of certain fluorinated benzene derivatives by microbial strains have been studied, highlighting the potential for bioremediation of environmental pollutants (Moreira et al., 2009).

Properties

IUPAC Name

1,3-diethynyl-5-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJCKPSMDCFKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.